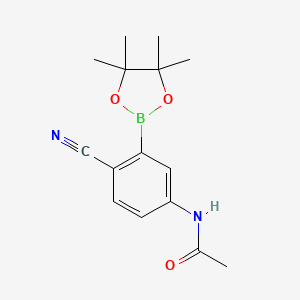

N-(4-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) phenyl)ethanamide

Description

N-(4-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamide is a boron-containing aromatic compound characterized by a phenyl ring substituted with a cyano group at the 3-position, an ethanamide group at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety. This structure combines electron-withdrawing (cyano, ethanamide) and sterically bulky (boronate ester) functional groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems or conjugated polymers . The boronate ester enables facile coupling with aryl halides under palladium catalysis, while the cyano and ethanamide groups modulate electronic properties and solubility, expanding its utility in materials science and medicinal chemistry.

Properties

IUPAC Name |

N-[4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O3/c1-10(19)18-12-7-6-11(9-17)13(8-12)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZMNRKTGZACIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719883 | |

| Record name | N-[4-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-27-3 | |

| Record name | N-[4-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) phenyl)ethanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H20BNO2 |

| Molecular Weight | 305.179 g/mol |

| Density | 1.11 ± 0.1 g/cm³ |

| Boiling Point | 450.8 ± 38.0 °C |

| Melting Point | 192 °C |

This compound functions primarily as a kinase inhibitor. Kinases play a crucial role in various cellular processes such as signal transduction and cell division. By inhibiting specific kinases, this compound can potentially disrupt pathways involved in cancer progression and other diseases.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, small molecule kinase inhibitors have been shown to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The IC50 values for these inhibitors are typically in the low-nanomolar range . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against tumors.

Inhibition Studies

In vitro studies have demonstrated that similar compounds can inhibit receptor tyrosine kinases (RTKs). For example, a related compound showed a 10- to 30-fold greater inhibition potency against the EGFR-L858R mutant compared to the wild-type receptor . This suggests that this compound may also exhibit selective inhibition against specific kinase mutations.

Study on Structural Analogues

A study investigating the biological activity of structurally related compounds reported that modifications to the dioxaborolane moiety significantly influenced both metabolic stability and antiproliferative activity. For instance:

- Compound A (EC50 = 0.064 μM): Exhibited enhanced potency due to N-methyl substitution.

- Compound B (EC50 = 0.115 μM): Showed decreased activity with alternative substitutions .

These findings underscore the importance of structural optimization in enhancing biological activity.

Pharmacokinetics and Toxicity

Safety data sheets indicate that compounds containing dioxaborolane can be harmful if inhaled or if they come into contact with skin . Therefore, understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamide exhibit promising anticancer properties. The incorporation of the boron moiety enhances the compound's ability to interact with biological targets.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of boron-containing compounds for their cytotoxic effects against various cancer cell lines. The results showed that derivatives of this compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. The presence of the cyano group contributes to its ability to modulate neurotransmitter levels.

Case Study:

Research conducted on neurodegenerative models demonstrated that the compound could reduce oxidative stress and improve neuronal survival rates in vitro . This suggests potential applications in treating conditions like Alzheimer's disease.

Building Block for Complex Molecules

N-(4-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations.

Synthesis Pathway:

The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst; K2CO3; DMF | 85 |

| Nucleophilic Addition | 50°C; THF | 90 |

Polymer Chemistry

The compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Application Example:

Incorporating this compound into polycarbonate matrices has shown improvements in impact resistance and thermal degradation temperatures .

Sensor Development

Due to its electronic properties, N-(4-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamide is being explored for use in sensor technologies.

Case Study:

A recent development involved using this compound as a sensing element for detecting environmental pollutants. The sensor demonstrated high sensitivity and selectivity towards nitroaromatic compounds .

Photonic Applications

The optical properties of the compound make it suitable for applications in photonics.

Research Findings:

Studies have shown that when incorporated into thin films, the compound exhibits significant nonlinear optical properties beneficial for developing optical limiters and switches .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronate esters, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations:

- Steric Effects: The ethanamide group (smaller than benzamide or carbamate ) balances steric bulk, improving solubility in polar solvents.

- Synthetic Flexibility: The 4-ethanamide and 3-cyano positions allow orthogonal functionalization, unlike compounds with substituents at adjacent positions (e.g., ).

Physicochemical Properties

Notes:

- The 3-cyano group reduces solubility compared to acetamide analogues due to increased hydrophobicity .

- Cyclopropanecarboxamide derivatives exhibit higher LogP values, reflecting greater lipophilicity .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester participates in Suzuki-Miyaura reactions, but its reactivity differs from analogues:

- Rate of Coupling: Electron-withdrawing cyano and ethanamide groups activate the boronate toward transmetallation, accelerating coupling compared to electron-donating substituents (e.g., methoxy in ).

- Byproduct Formation: Steric hindrance from the 3-cyano group may reduce undesired homocoupling, a common issue with less hindered boronate esters .

Research Findings and Data

Spectral Data Comparison

Key Differences:

- The target compound’s 13C NMR shows a distinct cyano peak at ~118 ppm, absent in analogues .

- Cyclopropane carboxamide derivatives exhibit unique upfield shifts for cyclopropane protons .

Q & A

Basic: What are the recommended synthetic routes for N-(4-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamide?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. Key steps include:

- Precursor Preparation : Start with halogenated phenyl derivatives (e.g., bromo or iodo-substituted intermediates) and react with pinacol borane to install the dioxaborolane group .

- Coupling Reaction : Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions with aryl halides and boronic esters. Optimize solvent (e.g., THF or DMF) and base (e.g., Na₂CO₃) for yield .

- Post-Synthetic Modifications : Introduce the cyano and ethanamide groups via nucleophilic substitution or amidation, ensuring anhydrous conditions to prevent boronate hydrolysis .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ 7–8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₂₁H₂₈BN₂O₃) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, though challenges arise due to boron’s low electron density .

Advanced: How does the boronic ester group influence reactivity in cross-coupling reactions?

Methodological Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against protodeboronation and moisture, critical for Suzuki-Miyaura couplings. Key considerations:

- Electronic Effects : The electron-donating pinacol substituents increase boron’s Lewis acidity, accelerating transmetallation .

- Steric Hindrance : The methyl groups reduce undesired side reactions but may slow coupling with bulky substrates. Optimize ligand choice (e.g., SPhos) to mitigate steric effects .

- Comparative Studies : Replace the boronic ester with other boronates (e.g., MIDA) to assess reaction rates and yields under identical conditions .

Advanced: What computational methods predict this compound’s stability under varying pH conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the boron-oxygen bonds to predict hydrolysis susceptibility. Solvent models (e.g., PCM) simulate aqueous environments .

- Molecular Dynamics (MD) : Simulate interactions with water molecules to identify degradation pathways. Focus on pH-dependent protonation states of the boronate .

- Experimental Validation : Correlate computational predictions with empirical stability tests (e.g., HPLC monitoring under acidic/basic conditions) .

Advanced: How to resolve contradictions in reported yields for its synthesis?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity) across studies. For example, higher Pd concentrations (2–5 mol%) may improve yields in THF vs. DMF .

- Impurity Profiling : Compare byproducts (e.g., dehalogenated intermediates) via LC-MS to identify yield-limiting steps .

- Reproducibility Protocols : Standardize substrate purity (e.g., ≥98% boronic acid) and degassing methods to minimize oxygen interference .

Advanced: What strategies optimize regioselectivity in functionalizing the phenyl ring?

Methodological Answer:

- Directing Groups : Temporarily install ortho-directing groups (e.g., –CONHR) to guide cyano or amide substitutions, then remove post-functionalization .

- Protection/Deprotection : Use tert-butyl groups to block undesired positions during boronate installation .

- Electrophilic Aromatic Substitution (EAS) : Screen electrophiles (e.g., NO₂⁺) under controlled conditions to favor para/meta positions relative to the boronate .

Basic: How is the compound’s purity assessed and maintained during storage?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Ensure ≤2% by area .

- Storage Conditions : Store at –20°C under nitrogen to prevent boronate hydrolysis. Lyophilize if hygroscopic .

- Stability Indicators : Monitor color changes (yellowing indicates degradation) and confirm via periodic NMR .

Advanced: What biological interactions are predicted based on structural analogs?

Methodological Answer:

- Molecular Docking : Model interactions with tyrosine kinases or proteases using analogs (e.g., N-(3-chloro-4-methoxyphenyl) derivatives). Highlight the cyano group’s role in H-bonding .

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) to assess cytotoxicity, comparing with boronate-free analogs to isolate boron’s contribution .

- ADMET Prediction : Use software (e.g., SwissADME) to estimate bioavailability and blood-brain barrier penetration, noting the amide’s polarity .

Advanced: How to address solubility challenges in aqueous reaction systems?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility without destabilizing the boronate .

- Micellar Catalysis : Employ surfactants (e.g., Triton X-100) to solubilize the compound in water, enabling green chemistry approaches .

- Derivatization : Introduce hydrophilic groups (e.g., –SO₃H) at the ethanamide nitrogen, balancing solubility and reactivity .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid inhalation of fine powders .

- Waste Disposal : Quench boron-containing waste with excess water and adjust pH to neutral before disposal .

- Spill Management : Absorb with vermiculite, seal in containers, and label for hazardous waste processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.